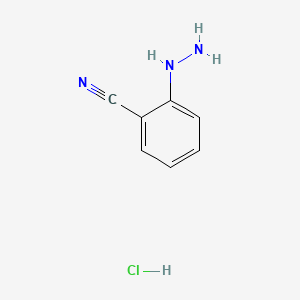

2-Hydrazinylbenzonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-5-6-3-1-2-4-7(6)10-9;/h1-4,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARAOLHRHJYACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 2-Hydrazinylbenzonitrile Hydrochloride: Synthesis, Analysis, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound (CAS No. 1030287-80-9), a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. We will move beyond simple data presentation to explore the causality behind its synthesis, the logic of its analytical characterization, and its strategic application as a molecular building block.

This compound, also known as 2-cyanophenylhydrazine hydrochloride, is a key reagent in synthetic chemistry.[1] Its structure, featuring a reactive hydrazinyl group ortho to a nitrile group on a benzene ring, provides a unique platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.

Key physicochemical data are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1030287-80-9 | [1][2][3][4] |

| Molecular Formula | C₇H₈ClN₃ | [1][2][4] |

| Molecular Weight | 169.61 g/mol | [1][4] |

| Appearance | Light yellow to yellow solid | [1][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1][4] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved via a two-step process starting from 2-aminobenzonitrile. This pathway leverages the classical Sandmeyer-type reaction sequence involving diazotization followed by reduction. Understanding the rationale behind each step is critical for ensuring high yield and purity.

Experimental Protocol: Synthesis

Step 1: Diazotization of 2-Aminobenzonitrile

-

System Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminobenzonitrile in concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath.

-

Causality: The low temperature is crucial as the resulting diazonium salt is unstable at higher temperatures and prone to decomposition. Hydrochloric acid serves both as the reaction medium and the source of nitrous acid in the next step.

-

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature strictly below 5°C throughout the addition.

-

Causality: Sodium nitrite reacts with HCl to form nitrous acid in situ, which then reacts with the primary amine to form the diazonium salt. A slow, controlled addition prevents a dangerous exothermic reaction and localized warming that would degrade the product.

-

-

Confirmation: The reaction is complete when a slight excess of nitrous acid is detected, which can be confirmed by testing a drop of the reaction mixture with potassium iodide-starch paper (a blue-black color indicates completion).

Step 2: Reduction of the Diazonium Salt

-

Reductant Preparation: In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite in water. Cool this solution to 0-5°C.

-

Causality: Stannous chloride is a common and effective reducing agent for diazonium salts in an acidic medium. The reduction must be performed under controlled temperature to manage the exothermic reaction.

-

-

Reduction: Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Vigorous stirring is essential to ensure efficient mixing.

-

Causality: The diazonium salt is reduced to the corresponding hydrazine. The hydrochloride salt precipitates from the acidic solution.

-

-

Isolation and Purification: After the addition is complete, stir the mixture for an additional period while allowing it to slowly warm to room temperature. Collect the precipitated solid by filtration, wash with a small amount of cold water or ethanol to remove impurities, and dry under vacuum.

-

Causality: The final product, this compound, is typically a stable solid that can be isolated directly. Washing removes residual acids and inorganic salts.

-

Synthesis Workflow Visualization

Caption: General workflow for the synthesis of 2-Hydrazinylbenzonitrile HCl.

Analytical Characterization: Ensuring Purity and Identity

For applications in drug development, rigorous analytical control is non-negotiable.[5] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such intermediates. Due to the lack of a strong chromophore in the hydrazine moiety itself, derivatization is often employed to enhance UV detection and sensitivity.[6]

Experimental Protocol: HPLC Analysis

-

Sample Preparation (Derivatization):

-

Accurately weigh approximately 10 mg of this compound into a vial.

-

Add a diluent (e.g., a mixture of acetonitrile and water).

-

Add an excess of a derivatizing agent, such as 2-hydroxy-1-naphthaldehyde, which reacts with the hydrazine to form a highly conjugated hydrazone.[6]

-

Heat the mixture gently (e.g., 60°C for 15 minutes) to ensure the reaction goes to completion.

-

Trustworthiness: This derivatization step is self-validating. The formation of a stable, UV-active product allows for sensitive and specific quantification, overcoming the inherent analytical challenges of the parent compound.[6]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5µm).[7]

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the derivatized product and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Set to the absorption maximum of the derivatized product (hydrazone), often in the 350-410 nm range.[6]

-

Column Temperature: 30°C.

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identity is confirmed by comparing the retention time to that of a similarly prepared reference standard.

Analytical Workflow Visualization

Caption: Workflow for purity analysis of 2-Hydrazinylbenzonitrile HCl via HPLC.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a precursor for nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[5][8] The hydrazine group is a potent nucleophile, enabling its use in cyclization reactions to form rings like indazoles and pyrazoles.[8]

Key Application: Synthesis of Indazole Scaffolds

Indazoles are core components of numerous approved drugs and clinical candidates, particularly kinase inhibitors used in oncology. 2-Hydrazinylbenzonitrile provides a direct route to 3-aminoindazole derivatives, which are versatile intermediates.

The reaction typically involves a cyclization reaction where the hydrazine attacks an electrophilic center. For example, reaction with a cyanogen source can lead to the formation of an aminonitrile which then cyclizes. The presence of the nitrile group on the starting material offers a handle for further chemical modification.

Reaction Pathway Visualization

Caption: Role as a precursor to valuable indazole scaffolds in drug discovery.

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound must be handled with appropriate care. Hydrazine compounds are classified as toxic and irritant.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11][12]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid creating dust. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][4][11] The recommended storage temperature is 2-8°C under an inert atmosphere.[1]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[11][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

-

In all cases of exposure, seek immediate medical attention.[11][12]

-

Conclusion

This compound is more than just a chemical with a CAS number. It is a strategically important building block whose value is unlocked through a deep understanding of its reactivity and handling requirements. From its controlled synthesis to its rigorous analysis and application in constructing pharmacologically relevant scaffolds, this compound represents a key tool for scientists and researchers. By adhering to the principles of mechanistic understanding and robust analytical validation outlined in this guide, professionals can effectively and safely leverage its synthetic potential to advance the frontiers of drug discovery and chemical science.

References

- 1. 2-HYDRAZINO-BENZONITRILE HYDROCHLORIDE | 1030287-80-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-肼苯甲腈盐酸盐 | 2-Hydrazinylbenzonitrile hydrochlor | 1030287-80-9 - 乐研试剂 [leyan.com]

- 4. 2-HYDRAZINO-BENZONITRILE HYDROCHLORIDE CAS#: 1030287-80-9 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. scribd.com [scribd.com]

- 7. jddtonline.info [jddtonline.info]

- 8. nbinno.com [nbinno.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

2-Hydrazinylbenzonitrile hydrochloride physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrazinylbenzonitrile Hydrochloride Isomers

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and safety protocols for hydrazinylbenzonitrile hydrochloride isomers. Due to a greater abundance of published data, this document focuses primarily on the para-isomer, 4-Hydrazinylbenzonitrile hydrochloride, a versatile chemical intermediate crucial in pharmaceutical and materials science research.[1][2] Data for the ortho (2-) and meta (3-) isomers are included where available to provide a comparative context for researchers. The guide is intended for scientists and drug development professionals, offering field-proven insights into handling, analysis, and application of these important synthetic building blocks.

Chemical Identity and Isomeric Structures

Hydrazinylbenzonitrile hydrochloride exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The position of the hydrazinyl group on the benzonitrile core significantly influences the compound's physical properties and reactivity. The 4-isomer is the most commonly cited in commercial and research literature.[1][2]

Comparative Identifiers

The fundamental details for each isomer are summarized below. It is critical for researchers to verify the specific isomer and corresponding CAS number before use to ensure experimental accuracy.

| Property | 2-Hydrazinylbenzonitrile HCl | 3-Hydrazinylbenzonitrile HCl | 4-Hydrazinylbenzonitrile HCl |

| Synonyms | (2-Cyanophenyl)hydrazine HCl | (3-Cyanophenyl)hydrazine HCl | (4-Cyanophenyl)hydrazine HCl[3][4] |

| CAS Number | 1030287-80-9[5][6] | 17672-26-3 (parent)[7] | 2863-98-1[3][4][8] |

| Molecular Formula | C₇H₈ClN₃ | C₇H₈ClN₃ | C₇H₈ClN₃[4][8][9] |

| Molecular Weight | 169.61 g/mol | 169.61 g/mol | 169.61 g/mol [9][10][11] |

| InChI Key | Data Not Available | SBOSIWQIJOMACM-UHFFFAOYSA-N (parent)[7] | UXDLLFIRCVPPQP-UHFFFAOYSA-N[3][10] |

Isomeric Structures

The structural differences between the ortho, meta, and para isomers are illustrated below. These seemingly minor positional shifts can lead to significant differences in crystal packing, solubility, and reactivity patterns.

Caption: Chemical structures of the ortho, meta, and para isomers.

Physicochemical Properties

The physical properties of these isomers, particularly the well-documented 4-Hydrazinylbenzonitrile hydrochloride, are crucial for designing synthetic procedures, purification protocols, and formulation strategies.

Data Summary

The following table consolidates available data on the core physical properties. The majority of detailed experimental data pertains to the 4-isomer.

| Property | 2-Hydrazinylbenzonitrile HCl | 3-Hydrazinylbenzonitrile HCl | 4-Hydrazinylbenzonitrile HCl |

| Appearance | Data Not Available | Data Not Available | Pale orange to brown powder[8] / Bright yellow crystalline powder[4] |

| Melting Point | Data Not Available | Data Not Available | 241-244 °C (decomposes)[4][8][10] |

| Boiling Point | Data Not Available | Data Not Available | 325.9 °C at 760 mmHg (Predicted)[4][8] |

| Solubility | Data Not Available | Data Not Available | Soluble in methanol[4][8] |

| Vapor Pressure | Data Not Available | Data Not Available | 0.000223 mmHg at 25 °C (Predicted)[8] |

| Flash Point | Data Not Available | Data Not Available | 150.9 °C (Predicted)[4][8] |

Stability and Storage

Stability: Hydrazine derivatives can be susceptible to oxidation. The hydrochloride salt form generally offers improved stability over the free base. The compound is stable under normal, recommended storage conditions.[12]

Storage Conditions: To ensure chemical integrity, all isomers should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[13][14][15] The material is noted to be moisture-sensitive.[4][8] For long-term storage, keep the container sealed in a dry place, protected from light.[4]

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of hydrazinylbenzonitrile hydrochloride isomers. The causality behind selecting these methods is to orthogonally verify the molecular structure, purity, and identity.

Spectroscopic Methods

Spectroscopy provides the foundational data for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the isomeric identity.

-

¹H NMR: The proton NMR spectrum will show distinct signals in the aromatic region. The splitting patterns (coupling) of these aromatic protons are unique to each isomer and provide definitive proof of the substitution pattern (ortho, meta, or para). Signals corresponding to the hydrazinyl protons (-NHNH₂) would also be present.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The para isomer, due to its symmetry, will show fewer aromatic signals than the ortho and meta isomers. The signal for the nitrile carbon (C≡N) is also a key diagnostic peak.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.

-

A sharp, intense absorption band characteristic of the nitrile group (C≡N) stretch is expected.

-

N-H stretching bands from the hydrazine and hydrochloride amine salt functionalities will be visible.

-

C-H stretching and bending bands will confirm the presence of the aromatic ring.

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[16]

Chromatographic Methods

Chromatography is the primary method for assessing purity and quantifying the compound in a mixture.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the purity of hydrazinylbenzonitrile hydrochloride.[2][17] A C18 column with a mobile phase consisting of an acetonitrile/water gradient is a typical starting point for method development.[17] Purity is often reported as ≥97% or ≥98.0% by suppliers.[2][10]

General Analytical Workflow

The logical flow for comprehensive characterization of a supplied sample is outlined below. This self-validating system ensures that both the identity and purity of the research material are confirmed before its use in sensitive applications.

Caption: A typical workflow for the analytical qualification of the material.

Safety, Handling, and Disposal

Hydrazinylbenzonitrile hydrochloride is a hazardous chemical and must be handled with appropriate precautions by trained personnel.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

-

GHS Hazard Statements:

-

Signal Word: Warning[10]

-

Potential Effects: Metabolism may release cyanide, which can lead to severe systemic effects.[12]

Exposure Controls and Personal Protection

Adherence to safety protocols is mandatory to prevent exposure.

-

Engineering Controls: Use only under a chemical fume hood or in a well-ventilated area.[13][18] Ensure that eyewash stations and safety showers are readily accessible.[19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[13][14]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[10]

-

First Aid and Emergency Procedures

In case of exposure, immediate action is required.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13][14]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13][14]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][18]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14] Do not allow the product to enter drains or waterways.[13][18]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chembk.com [chembk.com]

- 5. 2-HYDRAZINO-BENZONITRILE HYDROCHLORIDE CAS#: 1030287-80-9 [m.chemicalbook.com]

- 6. 2-HYDRAZINO-BENZONITRILE HYDROCHLORIDE | 1030287-80-9 [chemicalbook.com]

- 7. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Cyanophenylhydrazine hydrochloride|lookchem [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Cyanophenylhydrazine 97 2863-98-1 [sigmaaldrich.com]

- 11. 4-Cyanophenylhydrazine Hydrochloride | C7H8ClN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Solubility of 2-Hydrazinylbenzonitrile Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydrazinylbenzonitrile Hydrochloride (2-HB·HCl). As a critical physicochemical parameter, solubility governs the behavior of this compound in various applications, from synthetic chemistry to pharmaceutical formulation. While quantitative, temperature-dependent solubility data for 2-HB·HCl is not extensively documented in publicly available literature, this guide synthesizes foundational principles, insights from analogous structures, and detailed, field-proven experimental protocols. We will explore the theoretical underpinnings of its solubility, provide a robust methodology for its empirical determination, and equip researchers with the tools to generate reliable and reproducible data. This document is structured to empower researchers with full editorial control over their experimental design, grounded in principles of scientific integrity and validation.

Introduction: The Critical Role of Solubility

This compound, a substituted aromatic hydrazine, is a versatile chemical intermediate. Its structure, featuring a hydrazinyl group, a nitrile moiety, and a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The hydrochloride salt form is often utilized to improve stability and handling properties.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-HB·HCl is a cornerstone of its developability. It directly influences:

-

Reaction Kinetics: The rate and completeness of chemical reactions in solution.

-

Purification: The efficiency of crystallization and the removal of impurities.

-

Bioavailability: The extent and rate at which the substance is absorbed and becomes available at the site of action.

-

Formulation: The design of dosage forms and delivery systems.

A thorough understanding of the solubility profile of 2-HB·HCl in various solvent systems is, therefore, not merely academic but a prerequisite for its effective application.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for 2-HB·HCl is scarce, we can infer its likely solubility characteristics based on its structure and data from its isomer, 4-Hydrazinylbenzonitrile hydrochloride.

Molecular Structure: this compound (C₇H₈ClN₃)

-

Hydrazinyl Group (-NHNH₃⁺Cl⁻): The protonated hydrazinyl group is highly polar and capable of forming strong hydrogen bonds. This feature suggests significant solubility in polar protic solvents like water and alcohols.

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor.

-

Benzene Ring: The aromatic ring is nonpolar and contributes to hydrophobic character, which may enhance solubility in organic solvents with some aromaticity or lower polarity.

Inference from Isomers: The related compound, 4-Hydrazinylbenzonitrile hydrochloride, is reported to be soluble in water and methanol.[1][2][3] The position of the substituent (ortho in our case) can influence crystal packing and intramolecular interactions, which may lead to differences in solubility compared to the para-isomer. However, the general trends are expected to be similar.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the hydrazinyl group will dominate, leading to strong solute-solvent interactions. Recrystallization of the related 4-isomer from aqueous ethanol supports this.[4][5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can solvate the cation and anion effectively, although perhaps not as strongly as protic solvents. DMSO is often a good solvent for hydrochloride salts. |

| Low Polarity | Dichloromethane, Chloroform | Low | The high polarity of the salt will limit solubility in these solvents. |

| Nonpolar | Hexanes, Toluene | Very Low / Insoluble | The significant difference in polarity between the solute and solvent will result in poor solvation. |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the isothermal shake-flask method . This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the concentration of the dissolved solute to reach a constant value. This concentration represents the equilibrium solubility.

Mandatory Workflow Diagram

Caption: Isothermal shake-flask workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

High-purity this compound

-

Analytical grade solvents

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Calibrated pipettes and volumetric flasks

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of 2-HB·HCl (enough to ensure solid remains at equilibrium) to a series of vials. The excess is critical for ensuring saturation.

-

Solvent Addition: Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into each vial.

-

Sealing: Seal the vials tightly to prevent solvent evaporation, which would artificially increase the measured concentration.

-

Equilibration: Place the vials in the temperature-controlled shaker (e.g., set to 25°C, 50°C, etc.) and agitate. The agitation ensures efficient mixing and accelerates the time to reach equilibrium. A typical duration is 24 to 72 hours.

-

Expert Insight: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Sampling: After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness Check: Filtration is a critical step to remove all undissolved micro-particulates. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Analysis: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument. Quantify the concentration using a pre-validated analytical method.

Analytical Quantification

A validated, stability-indicating analytical method is essential for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.

HPLC Method Development (Example):

-

Column: A reverse-phase column such as a C18 (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5.0µm) is a common starting point.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

-

Detection: Based on the chromophores in the molecule, a UV wavelength (e.g., 230 nm) should be selected for maximum absorbance.

-

Calibration: A standard curve must be prepared using accurately weighed standards of 2-HB·HCl to correlate peak area with concentration.

Factors Influencing Solubility

Understanding the factors that control solubility allows for the strategic manipulation of experimental conditions.

Solvent Properties

The principle of "like dissolves like" is paramount. The high polarity of 2-HB·HCl dictates that polar solvents will be most effective. As a hydrochloride salt, its solubility is also a function of the pH and ionic strength of the medium.[6]

Temperature

The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of 2-HB·HCl is expected to increase with rising temperature. Determining solubility at multiple temperatures (e.g., 5°C, 25°C, and 37°C) provides a more complete profile relevant to storage, manufacturing, and physiological conditions.

pH

2-Hydrazinylbenzonitrile is an organic base. Its hydrochloride salt is formed by reaction with HCl. The solubility of the salt can be influenced by the pH of the aqueous medium. At low pH, the common ion effect from excess chloride ions may slightly decrease the solubility of the hydrochloride salt.[6]

References

- 1. chembk.com [chembk.com]

- 2. 4-Cyanophenylhydrazine hydrochloride|lookchem [lookchem.com]

- 3. 4-Cyanophenylhydrazine hydrochloride | 2863-98-1 [chemicalbook.com]

- 4. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydrazinylbenzonitrile Hydrochloride: Molecular Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Hydrazinylbenzonitrile hydrochloride, a versatile building block for researchers, scientists, and drug development professionals. With full editorial control, this document delves into the core chemical principles, synthesis, and potential applications of this molecule, offering field-proven insights and robust scientific grounding.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern medicinal chemistry, molecules possessing multiple reactive functional groups are of paramount importance. These bifunctional scaffolds serve as versatile starting points for the synthesis of complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents. This compound (CAS No. 1030287-80-9) is one such molecule, incorporating a nucleophilic hydrazine moiety and an electrophilic nitrile group on a benzene ring. This unique arrangement in the ortho position offers intriguing possibilities for intramolecular cyclization reactions and the generation of diverse chemical libraries for drug discovery programs.

While its para-isomer, 4-Hydrazinylbenzonitrile hydrochloride, has been more extensively studied, the ortho orientation of the functional groups in this compound presents distinct stereoelectronic properties that can be exploited for the synthesis of novel chemical entities. This guide will illuminate the molecular structure, propose a robust synthetic pathway, and explore the potential applications of this valuable, yet under-documented, chemical intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzonitrile core with a hydrazinyl group at the C2 position. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1]

| Property | Value | Source |

| CAS Number | 1030287-80-9 | [2][3][4] |

| Molecular Formula | C₇H₈ClN₃ | [3][5] |

| Molecular Weight | 169.61 g/mol | [3][5] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO | Inferred from related compounds[6] |

The key to its utility lies in the interplay of its two functional groups. The hydrazine group is a potent nucleophile, readily participating in reactions with electrophiles such as carbonyls to form hydrazones.[7] The nitrile group, while generally less reactive, can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. The ortho-positioning of these groups introduces the potential for intramolecular reactions, leading to the formation of fused heterocyclic systems.

Synthesis of this compound: A Proposed Experimental Protocol

Step-by-Step Methodology

Step 1: Diazotization of 2-Aminobenzonitrile

-

To a stirred solution of hydrochloric acid (4 eq.) in water, add 2-aminobenzonitrile (1 eq.) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Causality: The use of a strong acid and low temperatures is crucial to generate the electrophilic nitrosonium ion (NO⁺) in situ and to prevent the unstable diazonium salt from decomposing.[8]

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3 eq.) in concentrated hydrochloric acid (qs) and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.

Causality: Stannous chloride is a common and effective reducing agent for diazonium salts, converting them to the corresponding hydrazine.[8] The acidic medium helps to maintain the stability of the reactants and the product.

Step 3: Isolation and Purification

-

Filter the resulting precipitate and wash it with a small amount of cold water.

-

The crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.[6]

Synthesis Workflow Diagram

Caption: Proposed synthesis of 2-Hydrazinylbenzonitrile HCl.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following are predicted characteristics based on analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show a complex aromatic region with signals corresponding to the four protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating hydrazine group. The protons of the hydrazine group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the nitrile group will be downfield, and the carbons attached to the hydrazine and nitrile groups will also have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum is expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[9] N-H stretching vibrations of the hydrazine group will likely appear as one or two bands in the region of 3200-3400 cm⁻¹.[10]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₇H₇N₃) and characteristic fragmentation patterns.[11]

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its hydrazine and nitrile functionalities. The hydrazine group is a powerful nucleophile, making it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.[7][12]

Key Reactions and Transformations

-

Hydrazone Formation: The hydrazine moiety readily condenses with aldehydes and ketones to form hydrazones. These hydrazones can serve as intermediates for further cyclization reactions or as final bioactive compounds themselves.[13]

-

Fischer Indole Synthesis: While the electron-withdrawing nature of the ortho-cyano group may decrease the reactivity of the hydrazine, the Fischer indole synthesis could potentially be employed to generate novel indole derivatives.[14]

-

Synthesis of Pyrazoles, Triazoles, and other Heterocycles: The hydrazine group can react with 1,3-dicarbonyl compounds or other suitable precursors to form five-membered heterocyclic rings like pyrazoles and triazoles, which are common motifs in medicinal chemistry.[7][12]

Role as a Pharmacophore and Intermediate

The benzonitrile and hydrazine moieties are both recognized as important pharmacophores in drug design. The ability to construct complex heterocyclic systems from this compound makes it a valuable intermediate for the synthesis of compounds targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[12][15]

Signaling Pathway Visualization

Caption: Applications in medicinal chemistry.

Conclusion: A Promising but Under-Explored Building Block

This compound represents a promising, albeit under-explored, building block in synthetic and medicinal chemistry. Its unique arrangement of functional groups offers a gateway to a diverse range of heterocyclic compounds with potential therapeutic applications. While a lack of extensive published data necessitates a predictive approach to its properties and synthesis, the foundational principles of organic chemistry provide a solid framework for its utilization. This guide serves as a catalyst for further investigation into the chemistry and applications of this versatile molecule, encouraging researchers to unlock its full potential in the quest for novel therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-HYDRAZINO-BENZONITRILE HYDROCHLORIDE | 1030287-80-9 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 1030287-80-9|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Hydrazine dihydrochloride [webbook.nist.gov]

- 11. 2-Hydrazinoethanol [webbook.nist.gov]

- 12. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of 2-Hydrazinylbenzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Hydrazinylbenzonitrile Hydrochloride

This compound is a pivotal building block in synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a nucleophilic hydrazine moiety and a versatile nitrile group, allows for the construction of a diverse array of complex heterocyclic scaffolds. This guide provides an in-depth exploration of a primary and reliable pathway for its synthesis, delving into the mechanistic underpinnings, a detailed experimental protocol, and critical considerations for process integrity.

The Core Synthesis Pathway: A Two-Step Transformation

The most common and efficient route to this compound commences with the readily available 2-aminobenzonitrile. The synthesis is a classic two-step process involving:

-

Diazotization: The conversion of the primary aromatic amine of 2-aminobenzonitrile into a diazonium salt.

-

Reduction: The subsequent reduction of the diazonium intermediate to the corresponding hydrazine derivative.

This pathway is favored for its reliability and scalability, making it suitable for both laboratory-scale research and larger-scale production.

Caption: Overall synthesis workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Transformation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Part 1: Diazotization

The diazotization of a primary aromatic amine is a well-established reaction.[1][2] It proceeds through the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺) is then attacked by the nucleophilic amino group of 2-aminobenzonitrile. A series of proton transfers and dehydration steps ensue, culminating in the formation of the 2-cyanobenzenediazonium chloride intermediate. The diazonium group (-N₂⁺) is an excellent leaving group, which is key for the subsequent reduction step.[3]

Part 2: Reduction of the Diazonium Salt

The reduction of the diazonium salt to a hydrazine is a less common transformation than the Sandmeyer-type reactions where the diazonium group is replaced.[3][4][5][6] However, with a suitable reducing agent under controlled conditions, this conversion is highly effective. Tin(II) chloride (stannous chloride) in concentrated hydrochloric acid is the reagent of choice for this reduction. The Sn(II) ion acts as a two-electron reducing agent. The precise mechanism is complex and believed to involve a radical or a series of single-electron transfers, ultimately leading to the formation of the hydrazine moiety. The use of a strong acid is crucial to maintain the stability of the diazonium salt and to provide the necessary protons for the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents:

-

2-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

-

Ethanol

Step-by-Step Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminobenzonitrile (1 equivalent) in concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.05 equivalents) in deionized water and add it dropwise to the suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.

-

-

Reduction to this compound:

-

In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid. Cool this solution to below 0 °C in an ice-salt bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 0 °C.

-

After the addition is complete, continue to stir the reaction mixture for 30-60 minutes. A precipitate of the product should form.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

-

Dry the purified white to off-white crystalline solid under vacuum.

-

Data Presentation: Key Reaction Parameters

| Parameter | Value | Rationale |

| Starting Material | 2-Aminobenzonitrile | Commercially available and provides the necessary aromatic nitrile and amino functionalities. |

| Diazotization Temp. | 0-5 °C | Diazonium salts are unstable at higher temperatures and can decompose. |

| Reducing Agent | SnCl₂·2H₂O | An effective and selective reducing agent for converting diazonium salts to hydrazines. |

| Reduction Temp. | < 0 °C | To control the reactivity of the reduction and minimize side reactions. |

| Solvent/Acid | Concentrated HCl | Stabilizes the diazonium salt and is the medium for the reduction. |

| Typical Yield | 75-85% | This is a generally efficient transformation. |

Quality Control and Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR Spectroscopy: To confirm the chemical structure and identify any residual starting material or byproducts.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and the N-H bonds of the hydrazine hydrochloride.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound via the diazotization of 2-aminobenzonitrile followed by reduction with tin(II) chloride is a robust and well-established method. A disciplined approach to temperature control and reagent addition is critical for achieving high yields and purity. This guide provides the foundational knowledge for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate, enabling the advancement of their research and development endeavors.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the hydrazine group in 2-Hydrazinylbenzonitrile hydrochloride

An In-Depth Technical Guide to the Reactivity of the Hydrazine Group in 2-Hydrazinylbenzonitrile Hydrochloride

Abstract

This compound stands as a pivotal reagent in modern synthetic chemistry, prized for the versatile reactivity of its hydrazine moiety. This technical guide provides an in-depth exploration of the core chemical transformations involving the hydrazine group, offering a valuable resource for researchers, scientists, and professionals in drug development. By dissecting the causality behind experimental choices and grounding protocols in established literature, this document serves as both a theoretical and practical manual for leveraging this compound's synthetic potential. The guide focuses on key reaction classes, including condensation with carbonyls, Fischer indole synthesis, and the construction of pyrazole and triazole heterocycles, providing detailed mechanisms, step-by-step protocols, and visual workflows to empower innovative molecular design.

Introduction: The Structural and Reactive Landscape

This compound is a bifunctional organic compound featuring a benzonitrile framework substituted with a hydrazine group (-NHNH₂) at the ortho position. The hydrochloride salt form enhances its stability and shelf-life. The synthetic utility of this molecule is dominated by the nucleophilic character of the hydrazine group, a powerful precursor for forming nitrogen-containing heterocycles that are ubiquitous in medicinal chemistry and materials science.[1]

The molecule's reactivity is a product of its distinct components:

-

The Hydrazine Group (-NHNH₂): The terminal nitrogen atom (β-nitrogen) is highly nucleophilic, making it the primary site for reactions with electrophiles. The adjacent α-nitrogen is also nucleophilic, a property exploited in cyclization reactions.[2][3]

-

The Benzonitrile Core: The electron-withdrawing nature of the cyano group (-C≡N) influences the electronic properties of the aromatic ring and the reactivity of the hydrazine. Its ortho position creates steric considerations and can participate in specific cyclization pathways.

-

The Hydrochloride Salt: In its commercially available form, the hydrazine group is protonated. For most reactions, the free base must be liberated in situ through the addition of a suitable base (e.g., sodium acetate, triethylamine, or sodium bicarbonate) to unleash its nucleophilic potential.

This guide will systematically unpack the principal reaction pathways stemming from the hydrazine group, providing the foundational knowledge required for its effective application in complex synthesis.

Foundational Reactivity: Condensation with Carbonyl Compounds

The most fundamental reaction of 2-hydrazinylbenzonitrile is its condensation with aldehydes and ketones to form hydrazones.[4][5] This reaction is often the gateway to more complex heterocyclic syntheses.

Mechanism: The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbonyl carbon. This is typically acid-catalyzed, which activates the carbonyl group towards attack. A subsequent dehydration step yields the stable C=N double bond of the hydrazone.[4]

Experimental Protocol 2.1: General Synthesis of (2-Cyanophenyl)hydrazones

-

Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Base Addition: Add a mild base like sodium acetate (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and generate the free hydrazine.

-

Carbonyl Addition: Add the desired aldehyde or ketone (1.0 eq) to the mixture. If the carbonyl compound is a solid, it can be dissolved in a minimum amount of the reaction solvent.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Condensation is often rapid, completing within 1-4 hours.[4]

-

Isolation: Upon completion, the hydrazone product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Advanced Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful acid-catalyzed reaction that transforms arylhydrazones into indoles.[6][7] For 2-hydrazinylbenzonitrile, this provides a direct route to cyan-substituted indoles, which are valuable precursors for various pharmaceutical agents.

Mechanism: The reaction begins with the in situ formation of the hydrazone from 2-hydrazinylbenzonitrile and an appropriate aldehyde or ketone. The hydrazone then tautomerizes to its enamine form. Under acidic conditions, this intermediate undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step. The resulting di-imine intermediate rearomatizes, cyclizes, and finally eliminates a molecule of ammonia to furnish the aromatic indole ring.[7][9][10]

Experimental Protocol 3.1: Synthesis of 8-Cyano-1,2,3,4-tetrahydrocarbazole

-

Hydrazone Formation: In a round-bottom flask, suspend this compound (1.70 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in glacial acetic acid (20 mL).

-

Reaction: Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water (100 mL) with stirring.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

| Carbonyl Reactant | Catalyst/Solvent | Product | Typical Yield |

| Cyclohexanone | Acetic Acid | 8-Cyano-1,2,3,4-tetrahydrocarbazole | 75-85% |

| Acetone | Polyphosphoric Acid (PPA) | 2-Methyl-7-cyanoindole | 60-70% |

| Propiophenone | Zinc Chloride (ZnCl₂) | 2-Phenyl-3-methyl-7-cyanoindole | 55-65% |

Table 1: Representative examples of Fischer indole syntheses using 2-hydrazinylbenzonitrile. Yields are indicative and may vary based on specific reaction conditions.

Building Five-Membered Rings: Pyrazole and Triazole Synthesis

The dual-nitrogen system of the hydrazine group is perfectly suited for constructing five-membered heterocyclic rings like pyrazoles and triazoles, which are core scaffolds in many approved drugs.[8][11][12][13]

Synthesis of Pyrazoles

Pyrazoles are typically synthesized by reacting a hydrazine with a 1,3-dielectrophile, most commonly a 1,3-dicarbonyl compound.[8][14] This reaction, often referred to as the Knorr pyrazole synthesis, involves a double condensation to form the heterocyclic ring.

Mechanism: The more nucleophilic terminal nitrogen of the hydrazine attacks one carbonyl group, and the internal nitrogen attacks the second carbonyl. The resulting intermediate then dehydrates to form the stable, aromatic pyrazole ring.

Experimental Protocol 4.1.1: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile

-

Reagent Preparation: Dissolve this compound (1.70 g, 10 mmol) in ethanol (25 mL). Add sodium acetate (0.90 g, 11 mmol) and stir for 15 minutes.

-

Dicarbonyl Addition: Add acetylacetone (1.10 g, 11 mmol) to the mixture dropwise.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: After cooling, pour the reaction mixture into cold water. The product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles involves the reaction of the hydrazine with a reagent that can provide the final carbon atom of the ring. Common reagents include formamide, orthoesters, or imidates.[15][16][17]

Mechanism: The synthesis often proceeds through the formation of a hydrazide or amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazole ring.

Experimental Protocol 4.2.1: Synthesis of 3-(5-Methyl-1H-1,2,4-triazol-3-yl)benzonitrile

-

Amidrazone Formation: Heat a mixture of this compound (1.70 g, 10 mmol) and acetonitrile (15 mL) with a catalytic amount of a Lewis acid (e.g., ZnCl₂) under reflux to form the corresponding amidrazone.

-

Cyclization: After the initial reaction is complete (monitored by TLC), add a cyclizing agent like acetic anhydride (1.2 g, 12 mmol).

-

Reaction: Continue to heat the mixture under reflux for an additional 2-4 hours.

-

Workup and Isolation: Cool the reaction, neutralize with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Safety and Handling

This compound and its parent compound class, hydrazines, require careful handling due to their potential toxicity.

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[18] It may also cause respiratory irritation.[18][19] Hydrazine derivatives, in general, are treated as potentially toxic and carcinogenic.[20][21]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Handling: Avoid breathing dust, fumes, or vapors.[18][19] Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[18]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[19]

Conclusion

The hydrazine group in this compound is a remarkably versatile functional group, serving as a powerful nucleophile and a linchpin for the construction of diverse and medicinally relevant heterocyclic systems. From the straightforward formation of hydrazones to the elegant complexity of the Fischer indole synthesis and the efficient assembly of pyrazoles and triazoles, this reagent offers a wealth of opportunities for synthetic innovation. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables chemists to harness its full potential in the pursuit of novel molecules for drug discovery, agrochemicals, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. chim.it [chim.it]

- 9. jk-sci.com [jk-sci.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 14. m.youtube.com [m.youtube.com]

- 15. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 16. chemistryjournal.net [chemistryjournal.net]

- 17. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

- 21. dcfinechemicals.com [dcfinechemicals.com]

The Strategic deployment of 2-Hydrazinylbenzonitrile Hydrochloride in the Rapid Assembly of Privileged Heterocyclic Scaffolds for Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide

Abstract

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological necessity. Within the vast chemical space available to medicinal chemists, the strategic selection of starting materials is paramount to the efficient and successful development of new drug candidates. This technical guide delves into the multifaceted potential of 2-Hydrazinylbenzonitrile hydrochloride, a versatile and highly reactive building block, in the synthesis of privileged heterocyclic scaffolds. We will explore its intrinsic chemical reactivity, showcase its application in the construction of key pharmacophores such as indazoles and pyrazoles, and discuss the potential therapeutic implications of the resulting molecular architectures, with a focus on kinase inhibition and antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their discovery programs.

Introduction: The Phenylhydrazine Moiety as a Cornerstone in Medicinal Chemistry

The phenylhydrazine scaffold is a cornerstone in the synthesis of a plethora of nitrogen-containing heterocycles, many of which are found at the core of marketed drugs and clinical candidates. The inherent nucleophilicity of the hydrazine group, coupled with the diverse reactivity of the aromatic ring, provides a powerful platform for constructing complex molecular frameworks. The strategic placement of a nitrile group at the ortho position, as in 2-Hydrazinylbenzonitrile, introduces a key functional handle that can be exploited for further molecular elaboration or can directly participate in cyclization reactions, leading to unique and therapeutically relevant heterocyclic systems. The hydrochloride salt form enhances the stability and handling of this otherwise reactive molecule.

Physicochemical Properties and Reactivity Profile of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1030287-80-9 | [Various Chemical Suppliers] |

| Molecular Formula | C₇H₈ClN₃ | ChemFocus, LLC[1] |

| Molecular Weight | 169.61 g/mol | PubChem[2] |

| Appearance | Light cream to pale orange or brown crystalline powder | ChemBK[3] |

| Solubility | Soluble in methanol | ChemBK[3] |

The key to the synthetic utility of this compound lies in the dual reactivity of the hydrazine and nitrile functionalities. The hydrazine moiety serves as a potent binucleophile, readily participating in condensation and cyclization reactions with carbonyl compounds and other electrophiles. The ortho-nitrile group can act as an electrophilic center under certain conditions or can be a precursor to other functional groups like amidines or tetrazoles, further expanding the synthetic possibilities.

Synthetic Pathways to Privileged Scaffolds

The true power of this compound is realized in its ability to serve as a precursor to a variety of privileged heterocyclic scaffolds with established roles in drug discovery.

Synthesis of Indazoles: A Gateway to Kinase Inhibitors

Indazoles are a prominent class of heterocycles found in numerous kinase inhibitors and other therapeutic agents. The synthesis of 3-substituted indazoles can be elegantly achieved from this compound.

Conceptual Workflow for Indazole Synthesis:

Caption: Proposed synthetic route to bioactive indazoles.

Experimental Protocol: Synthesis of 3-Aminoindazoles

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), to neutralize the hydrochloride and facilitate the cyclization.

-

Heating: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-aminoindazole.

Causality behind Experimental Choices:

-

High-Boiling Solvent: The intramolecular cyclization often requires elevated temperatures to overcome the activation energy barrier. Solvents like DMF and DMSO are polar aprotic solvents that can effectively solvate the ionic intermediates and withstand the required temperatures.

-

Non-Nucleophilic Base: The base is crucial for deprotonating the hydrazine and initiating the nucleophilic attack on the nitrile carbon. A non-nucleophilic base is chosen to avoid competing side reactions.

-

Work-up Procedure: Pouring the reaction mixture into water precipitates the organic product, allowing for easy separation from the inorganic salts and the high-boiling solvent.

The resulting 3-aminoindazole is a versatile intermediate that can be further functionalized to generate libraries of compounds for screening against various kinase targets. Many kinase inhibitors feature a substituted indazole core, highlighting the therapeutic potential of this synthetic route.[3]

Synthesis of Pyrazoles: Accessing Antimicrobial Agents

Pyrazoles are another class of heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6][7][8] The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles.

Conceptual Workflow for Pyrazole Synthesis:

Caption: General scheme for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of 2-Cyanophenyl-Substituted Pyrazoles

This protocol is based on well-established procedures for pyrazole synthesis from hydrazines and β-ketoesters.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate) (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst (Optional): A catalytic amount of a mineral acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the condensation.

-

Heating: Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired substituted pyrazole.

Causality behind Experimental Choices:

-

Solvent Choice: Ethanol and acetic acid are common solvents for this type of condensation reaction as they are polar and can facilitate both the dissolution of the reactants and the proton transfer steps involved in the mechanism.

-

β-Ketoester: The choice of the β-ketoester allows for the introduction of specific substituents onto the pyrazole ring, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

The resulting pyrazoles, bearing the 2-cyanophenyl substituent, can be screened for a variety of biological activities. The presence of the nitrile group offers a site for further chemical modification, potentially leading to enhanced potency or improved pharmacokinetic properties.

Potential Therapeutic Applications in Drug Discovery

The heterocyclic scaffolds derived from this compound are of significant interest in several therapeutic areas.

Kinase Inhibitors for Oncology

As previously mentioned, the indazole core is a key feature of many kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. By synthesizing a library of indazole derivatives from this compound, researchers can explore their potential to inhibit various kinases implicated in tumor growth and proliferation, such as EGFR, VEGFR, and CDKs.[9]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens is a major global health threat. Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[1][5][6][7][8] The pyrazoles synthesized from this compound can be evaluated for their efficacy against a panel of clinically relevant bacteria and fungi. The 2-cyanophenyl moiety may contribute to novel binding interactions with microbial targets, potentially overcoming existing resistance mechanisms.

Antiviral and Neuroprotective Agents

Hydrazone derivatives, which are intermediates in many of the reactions involving hydrazines, have shown a wide range of biological activities, including antiviral and neuroprotective effects.[10][11][12][13] While direct evidence for this compound in these areas is limited, the potential exists to explore the derivatives of this compound for these applications. The synthesis of novel hydrazones and their subsequent cyclized products could yield compounds with activity against various viruses or with the ability to protect neurons from damage in neurodegenerative diseases.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block with significant potential in drug discovery. Its ability to serve as a precursor to privileged heterocyclic scaffolds like indazoles and pyrazoles makes it a valuable tool for medicinal chemists. The synthetic routes outlined in this guide, based on established chemical principles, provide a framework for the rational design and synthesis of novel bioactive molecules.

Future research should focus on the systematic exploration of the chemical space accessible from this starting material. The synthesis and biological evaluation of a diverse library of derivatives will be crucial for identifying lead compounds with potent and selective activity against various therapeutic targets. Furthermore, the development of more efficient and sustainable synthetic methodologies will enhance the utility of this compound in both academic and industrial drug discovery settings. The strategic application of this synthon will undoubtedly contribute to the ongoing quest for new and effective medicines.

References

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

A Senior Application Scientist's Guide to 2-Hydrazinylbenzonitrile Hydrochloride: Sourcing and Purity Considerations for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the integrity of a synthetic route and the reliability of biological data are paramount. The quality of the starting materials, particularly versatile building blocks like 2-Hydrazinylbenzonitrile hydrochloride (CAS No: 1030287-80-9; also referenced as 33244-87-0), is a critical determinant of success. This technical guide provides an in-depth analysis of sourcing strategies and the nuanced implications of purity grades for this key intermediate, empowering you to make informed decisions that safeguard your research outcomes.

The Pivotal Role of this compound in Medicinal Chemistry

This compound is a valuable bifunctional molecule, incorporating both a reactive hydrazinyl group and a versatile nitrile moiety. This unique combination makes it a sought-after precursor in the synthesis of a diverse array of heterocyclic compounds, which form the structural core of many therapeutic agents.[1][2] The hydrazinyl group serves as a potent nucleophile, readily participating in cyclization and condensation reactions to form nitrogen-containing heterocycles. The nitrile group can be transformed into various other functionalities, further expanding its synthetic utility.

Given its foundational role, the quality of this compound directly influences the efficiency of subsequent synthetic steps and the purity of the final compounds.[3][4]

Navigating the Supplier Landscape

Identifying a reliable supplier for critical building blocks is a crucial first step in any research and development campaign. The market for this compound includes a range of suppliers, from large chemical conglomerates to specialized niche providers.

Table 1: Representative Suppliers of this compound

| Supplier | Representative Purity Grade(s) | Analytical Method(s) Cited | Notes |

| Leyan | ≥97.0%[5] | NMR[5] | Certificate of Analysis available, indicating a focus on research-grade materials. |

| Laibo Chem | Not explicitly stated[6] | Not explicitly stated | Offers the compound in smaller, research-focused quantities (e.g., 250mg).[6] |

| ChemScene | Purity typically >95% (for similar compounds)[7] | HPLC[7] | Provides high-purity building blocks for drug discovery. |

| Key Organics | >95%[8] | Not explicitly stated | A supplier of diverse chemical building blocks for research. |

This table is illustrative and not exhaustive. Researchers should always conduct their own due diligence when selecting a supplier.

Deconstructing Purity Grades and Analytical Specifications

The term "purity" is not monolithic; it is a quantitative assessment accompanied by a specific analytical methodology. For a compound like this compound, different purity grades are suitable for different applications, from initial exploratory synthesis to late-stage drug development.

Common Purity Grades and Their Implications

-

Research Grade (e.g., ≥95-97%): This is often the standard for initial synthetic route development and early-stage discovery chemistry. At this level, the primary component is well-defined, but minor impurities may be present. For many applications, this grade is sufficient and cost-effective. A Certificate of Analysis from Leyan, for instance, specifies a purity of ≥97.0% by NMR.[5]

-

High-Purity Grade (e.g., >98%): As research progresses towards lead optimization and in-vitro or in-vivo testing, higher purity becomes critical. Impurities, even at low levels, can confound biological data or lead to the formation of significant side products in multi-step syntheses.[9] Many suppliers specializing in pharmaceutical intermediates will offer this grade, often determined by High-Performance Liquid Chromatography (HPLC). For a similar compound, (4-Fluorophenyl)hydrazine hydrochloride, ChemScene provides a Certificate of Analysis showing 99.84% purity by HPLC.[7]

-

Ultra-High Purity / Pharmaceutical Grade (e.g., >99.5%): Required for late-stage preclinical and clinical development, this grade has the most stringent specifications and is typically accompanied by extensive documentation, including detailed impurity profiling.

Key Analytical Techniques for Purity Assessment

A thorough understanding of the analytical techniques used to determine purity is essential for interpreting a supplier's Certificate of Analysis (CoA).

-